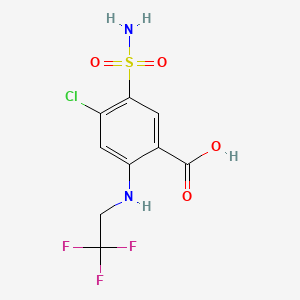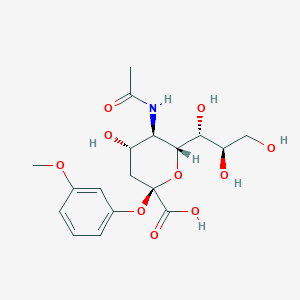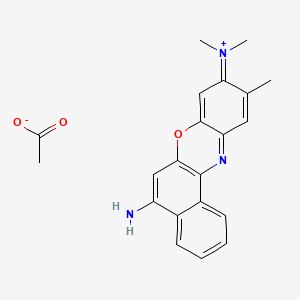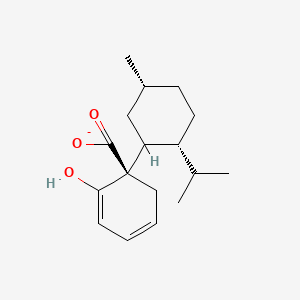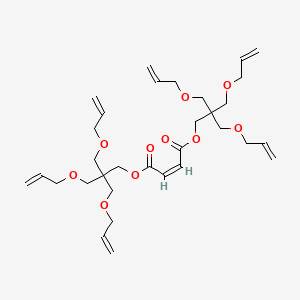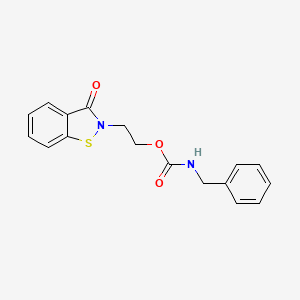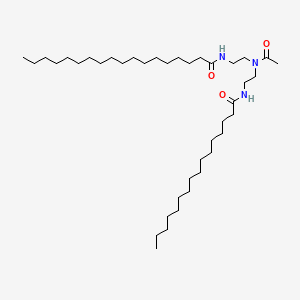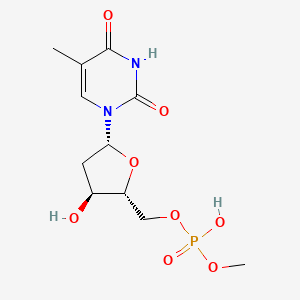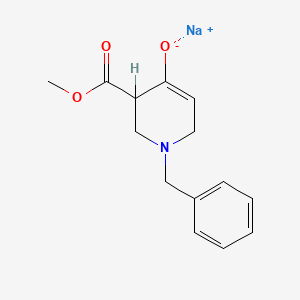
Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate is a chemical compound with the molecular formula C14H16NNaO3 It is a derivative of nicotinic acid and features a tetrahydropyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate typically involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid with sodium hydroxide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid in a suitable solvent.
- Addition of sodium hydroxide to form the sodium salt of the acid.
- Introduction of methyl iodide to methylate the carboxylate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- Sodium 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate
Uniqueness
Sodium methyl 1-benzyl-1,2,3,6-tetrahydro-4-oxidonicotinate is unique due to its specific structural features, such as the presence of a sodium ion and a methyl ester group. These characteristics confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
71411-73-9 |
|---|---|
Fórmula molecular |
C14H16NNaO3 |
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
sodium;1-benzyl-3-methoxycarbonyl-3,6-dihydro-2H-pyridin-4-olate |
InChI |
InChI=1S/C14H17NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-7,12,16H,8-10H2,1H3;/q;+1/p-1 |
Clave InChI |
UWSCYWXGXLNPMQ-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1CN(CC=C1[O-])CC2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
